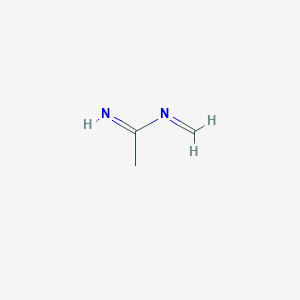

N-Methylideneethanimidamide

Description

Contextualization of Amidines and Imine-Containing Scaffolds in Modern Organic Chemistry

Amidines and imines are fundamental functional groups in organic chemistry, serving as crucial building blocks in the synthesis of a vast array of molecules, including pharmaceuticals, agrochemicals, and materials. Amidines, characterized by the R-C(=NR')NR''₂ functional group, are highly versatile. They are recognized as important pharmacophores in drug discovery and are utilized as precursors for the synthesis of various nitrogen-containing heterocyclic compounds such as imidazoles and pyrimidines. wordpress.comhelsinki.fi Their unique electronic and structural properties also make them valuable ligands in transition metal catalysis. wordpress.com

Imines, which contain a carbon-nitrogen double bond, are key intermediates in numerous organic transformations. rsc.org They are involved in the synthesis of alkaloids and other biologically active nitrogen heterocycles. nih.gov The reactivity of imines, which can act as both electrophiles and nucleophiles, allows for the construction of complex molecular architectures through reactions like Mannich-type reactions and cycloadditions. nih.govresearchgate.net The study of imine-containing scaffolds is central to the development of new synthetic methodologies and the creation of diverse molecular libraries for drug discovery. researchgate.net

Evolution of Research Interests in N-Methylideneethanimidamide and Related Systems

Direct research specifically targeting the synthesis and isolation of this compound is sparse due to its predicted instability. The interest in this molecule has primarily evolved from theoretical and computational investigations into the tautomerism of simpler, related compounds like acetamidine. wordpress.com

Quantum-chemical calculations have revealed that certain rare tautomers of amidines, particularly those featuring a methylidene (=CH₂) group, are predicted to exhibit exceptionally high basicity in the gas phase. mdpi.com These "push-pull" systems, where an electron-donating group is conjugated with an electron-withdrawing group, can lead to the formation of "carbon superbases," which are protonated at a carbon atom. mdpi.com this compound fits this structural motif, sparking theoretical interest in its potential properties as a superbase.

The evolution of research in this area has been driven by advancements in computational chemistry, allowing for the accurate prediction of the properties of transient and high-energy species that are difficult or impossible to study through conventional experimental means.

Current Paradigms and Challenges in this compound Research

The primary paradigm in the study of this compound is its existence as a high-energy, transient species. The central challenge, therefore, is its experimental observation and characterization.

Theoretical Predictions and Computational Studies: The majority of what is known about this compound comes from computational studies. These studies focus on predicting its structure, stability, and electronic properties. A significant finding from quantum-chemical calculations is that while rare tautomers like this compound have considerably higher proton affinities and Gibbs energies than their more stable isomers, their concentration in a tautomeric equilibrium is negligible. mdpi.com This makes their direct experimental detection extremely challenging.

Synthesis and Isolation Challenges: The synthesis of this compound presents a formidable challenge. Standard synthetic methods used for stable amidines are not applicable. The high reactivity and instability of the target molecule mean that it would likely decompose under typical reaction conditions.

Potential, yet highly specialized, approaches for its generation and study could include:

Gas-phase synthesis: Generating the molecule in the gas phase at low pressures could prevent intermolecular reactions and decomposition. wordpress.com

Matrix isolation: This technique involves trapping highly reactive species in an inert gas matrix (like argon or nitrogen) at cryogenic temperatures. uc.ptarscryo.com This would allow for its spectroscopic characterization (e.g., via infrared spectroscopy) while preventing it from reacting.

Currently, there are no published reports of the successful synthesis and isolation of this compound. The research remains in the theoretical realm, with the primary challenge being the development of experimental techniques capable of probing such a fleeting molecule.

Structure

3D Structure

Propriétés

Numéro CAS |

648880-59-5 |

|---|---|

Formule moléculaire |

C3H6N2 |

Poids moléculaire |

70.09 g/mol |

Nom IUPAC |

N-methylideneethanimidamide |

InChI |

InChI=1S/C3H6N2/c1-3(4)5-2/h4H,2H2,1H3 |

Clé InChI |

GWWFDNFHASHOFL-UHFFFAOYSA-N |

SMILES canonique |

CC(=N)N=C |

Origine du produit |

United States |

Synthetic Methodologies and Strategies for N Methylideneethanimidamide and Its Structural Analogs

Precursor Selection and Design for N-Methylideneethanimidamide Synthesis

The rational design and selection of precursors are pivotal for the successful synthesis of this compound and its analogs. The core structure of this compound suggests a convergent synthesis approach, where the ethanimidamide backbone and the N-methylidene substituent are installed from carefully chosen building blocks.

Key precursors for the ethanimidamide core typically include:

Nitriles: Acetonitrile is a primary and readily available precursor for the ethanimidamide moiety. The reaction of nitriles with amines is a fundamental method for forming the amidine functional group. uoregon.edunih.govnih.gov

Orthoesters: Derivatives such as triethyl orthoacetate can react with amines to form the corresponding imidates, which can be further converted to amidines.

Thioamides: Thioacetamide can serve as a precursor, which upon activation, can react with amines to yield the desired amidine. nih.gov

For the introduction of the N-methylidene group, the following precursors are considered:

Formaldehyde (B43269) or its equivalents: The most direct approach involves the condensation of a primary amidine with formaldehyde. However, the high reactivity of formaldehyde often necessitates the use of its more manageable equivalents like paraformaldehyde or 1,3,5-trioxane.

N-Methylmethanimine: This imine (CAS No: 1761-67-7) could potentially react with an appropriate nucleophile to form the N-methylidene-substituted amidine. pharmaffiliates.com

N,N',N''-Methylidynetrisformamide: This compound (CAS No: 4774-33-8) could serve as a source for the methanimidamide fragment under specific reaction conditions. sigmaaldrich.com

The design of precursors also involves considering the desired substitution pattern on the final molecule. For structural analogs, the choice of substituted nitriles and a variety of primary amines allows for the generation of a diverse library of N-substituted ethanimidamides. uoregon.edunih.govnih.gov The reactivity of these precursors can be modulated by the electronic and steric nature of their substituents.

A representative table of precursor classes and their potential application is provided below:

| Precursor Class | Specific Example | Target Moiety | Reference |

| Nitriles | Acetonitrile | Ethanimidamide core | uoregon.edunih.govnih.gov |

| Primary Amines | Methylamine | N-substituent on amidine | uoregon.edunih.govnih.gov |

| Thioamides | Thioacetamide | Ethanimidamide core | nih.gov |

| Aldehydes | Formaldehyde | N-methylidene group | N/A |

| Imines | N-Methylmethanimine | N-methylidene group | pharmaffiliates.com |

Modern Synthetic Pathways for Amidines and Related Imine Derivatives

The synthesis of amidines has evolved significantly, with numerous modern methods offering improved efficiency, substrate scope, and milder reaction conditions compared to classical approaches.

Condensation reactions are a fundamental strategy for the construction of the C-N bonds in amidines. libretexts.org A common approach involves the direct reaction of a carboxylic acid and an amine, though this often requires high temperatures to drive off the water byproduct. acsgcipr.org A more prevalent method is the Pinner reaction, which proceeds via an imidate intermediate formed from a nitrile and an alcohol under acidic conditions, followed by reaction with an amine.

Hydrothermal synthesis has also been explored for condensation reactions, where amides, esters, and nitriles can be formed from lipid precursors at elevated temperatures and pressures. nih.gov While not directly applied to this compound, these conditions could potentially facilitate the condensation of precursors like acetic acid and a nitrogen source.

Methodologies for the synthesis of nitrogen-containing heterocycles often involve the formation of amidine or imidamide intermediates. For instance, the copper-catalyzed synthesis of benzimidazoles from amidines involves an intramolecular C-H functionalization/C-N bond formation. nih.gov Similarly, the synthesis of substituted imidazoles can proceed through the reaction of imidamides with various reagents, highlighting the role of imidamides as key intermediates in heterocycle synthesis. rsc.org These strategies, while focused on cyclic products, provide valuable insights into the reactivity and manipulation of amidine functionalities that could be adapted for the synthesis of acyclic structures like this compound.

Catalysis has revolutionized the synthesis of amidines, offering milder and more efficient routes.

Copper Catalysis: Copper catalysts have been effectively used in the aerobic oxidative three-component coupling of terminal alkynes, secondary amines, and sulfonamides to produce amidines. organic-chemistry.org Another copper-catalyzed approach involves the reaction of nitriles and amines, often in the presence of a base and a ligand. sciforum.net

Palladium Catalysis: Palladium-catalyzed methods have been developed for the synthesis of N-arylamidines from aryltrifluoroborates and cyanamides. sciforum.net

Yttrium Catalysis: Yttrium (amidate) complexes have shown high activity as precatalysts for the amidation of aldehydes with amines at room temperature. rsc.org This approach could be relevant for the final condensation step to form the N-methylidene group.

Electrocatalysis: Electrocatalytic methods are emerging as a green alternative for C-N bond formation, with applications in the synthesis of urea, amides, and amines. acs.org These techniques could potentially be adapted for amidine synthesis.

A summary of catalytic systems is presented in the table below:

| Catalyst System | Reaction Type | Substrates | Reference |

| Copper(I) chloride | Nucleophilic addition | Aromatic nitriles, Amines | sciforum.net |

| Palladium catalyst | Cross-coupling | Aryltrifluoroborates, Cyanamides | sciforum.net |

| Yttrium (amidate) complexes | Amidation | Aldehydes, Amines | rsc.org |

| Organic Photocatalyst | C-radical addition | Carboxylic acids, N-sulfinyl imine | nih.gov |

Strategies for Stereoselective Synthesis of this compound Derivatives

While this compound itself does not possess a stereocenter, the synthesis of its chiral derivatives is of significant interest. Stereoselective strategies primarily focus on controlling the configuration of stereocenters adjacent to the amidine functionality.

One approach involves the use of chiral auxiliaries. For example, the stereoselective synthesis of unnatural α-amino acid derivatives has been achieved through the visible light-promoted photoredox-catalyzed C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine. nih.gov This methodology could be adapted to introduce chirality in the vicinity of the amidine group.

Another strategy is organocatalysis. The asymmetric synthesis of 2,3-disubstituted indolines has been accomplished via an organocatalytic intramolecular Michael addition, demonstrating the power of chiral catalysts in controlling stereochemistry. researchgate.net

Furthermore, the stereoselective synthesis of α-N-glycopyranosyl amides has been developed from glycopyranosyl azides, where the stereochemistry of an isoxazoline (B3343090) intermediate controls the anomeric center. acs.org This highlights the potential of using cyclic intermediates to direct stereochemical outcomes.

Advanced Synthetic Techniques for this compound Scaffolds

Recent advancements in synthetic chemistry offer novel and powerful tools for the construction of complex amidine-containing molecules.

Flow Chemistry: Continuous flow synthesis can offer improved safety, efficiency, and scalability for many chemical transformations, including those involving reactive intermediates. The synthesis of amidines could benefit from the precise control of reaction parameters offered by flow reactors.

Photoredox Catalysis: As mentioned earlier, visible-light photoredox catalysis has emerged as a powerful tool for C-C and C-N bond formation under mild conditions. nih.gov This technique allows for the generation of radical intermediates from readily available precursors.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are highly atom-economical and efficient. The development of an MCR for the synthesis of this compound or its analogs would be a significant advancement.

C-H Activation: Direct C-H functionalization is a highly desirable strategy as it avoids the need for pre-functionalized starting materials. Copper-catalyzed C-H functionalization/C-N bond formation has been used for the synthesis of benzimidazoles from amidines, showcasing the potential of this approach. nih.gov

The table below summarizes some advanced synthetic techniques and their potential applications.

| Technique | Description | Potential Application | Reference |

| Photoredox Catalysis | Utilizes visible light to initiate redox reactions | Stereoselective synthesis of chiral amidine derivatives | nih.gov |

| C-H Activation | Direct functionalization of C-H bonds | Synthesis of complex amidine analogs | nih.gov |

| Multicomponent Reactions | Combines three or more reactants in one pot | Efficient, one-pot synthesis of diverse amidines | organic-chemistry.org |

Flow Chemistry Applications in Imidamide Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, presents numerous advantages for the synthesis of imidamides. mdpi.comsioc-journal.cn This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved selectivity, and enhanced safety, particularly when dealing with hazardous intermediates or exothermic reactions. mdpi.com

The application of flow chemistry to the synthesis of related heterocyclic compounds, such as imidazopyridines and active pharmaceutical ingredients (APIs), has demonstrated its potential. sioc-journal.cnnih.govnih.gov For the synthesis of this compound, a hypothetical flow process could involve the reaction of a suitable nitrile with an amine or the rearrangement of an appropriate precursor within a heated microreactor. The use of immobilized catalysts or reagents within the flow system can further streamline the process by simplifying purification and allowing for catalyst recycling.

Table 1: Hypothetical Flow Chemistry Parameters for this compound Synthesis

| Parameter | Value | Purpose |

| Reactor Type | Packed-bed microreactor | To contain the immobilized catalyst and provide a large surface area for reaction. |

| Catalyst | Immobilized acid or base catalyst | To facilitate the addition or rearrangement reaction without contaminating the product stream. |

| Temperature | 80-150 °C | To provide the necessary activation energy for the reaction. |

| Flow Rate | 0.1-1.0 mL/min | To control the residence time of the reactants in the reactor, thereby influencing conversion and yield. |

| Solvent | Acetonitrile or THF | To dissolve reactants and facilitate their transport through the system. |

| Reactant Concentration | 0.1-0.5 M | To ensure efficient reaction kinetics without causing precipitation or blockages. |

The continuous nature of flow synthesis allows for the rapid screening of reaction conditions and the efficient production of compound libraries for further research. vapourtec.com

Mechanochemical Synthesis of this compound

Mechanochemistry, which involves inducing chemical reactions through mechanical force, offers a solvent-free and often more environmentally friendly alternative to traditional solution-phase synthesis. nih.govirb.hr This technique has been successfully applied to a variety of organic transformations, including the synthesis of amides and other nitrogen-containing compounds. nih.govresearchgate.net

For the synthesis of this compound, a mechanochemical approach could involve the ball-milling of a solid-state mixture of a precursor nitrile and an amine source, potentially with a catalytic amount of a solid base or acid. thieme-connect.de The mechanical energy input facilitates the intimate mixing of reactants and can lower the activation energy of the reaction, often leading to high yields in short reaction times. mit.edu

Table 2: Potential Mechanochemical Conditions for this compound Synthesis

| Parameter | Condition | Rationale |

| Milling Type | Planetary ball mill or shaker mill | To provide the necessary impact and frictional forces to initiate the reaction. |

| Milling Jars/Balls | Stainless steel or zirconia | To provide a robust and non-reactive environment for the synthesis. |

| Reactants | Solid nitrile precursor, solid amine source | To enable a solvent-free reaction. |

| Additive | Liquid-Assisted Grinding (LAG) with a few drops of a suitable liquid (e.g., ethanol) | To enhance the mobility of reactants and improve reaction rates. thieme-connect.de |

| Milling Frequency | 20-30 Hz | To control the energy input into the reaction mixture. |

| Reaction Time | 15-60 minutes | Mechanochemical reactions are often significantly faster than their solution-phase counterparts. |

The absence of bulk solvents in mechanochemical synthesis simplifies product work-up and reduces chemical waste, aligning with the principles of green chemistry. nih.gov

Photochemical and Electrochemical Approaches

Photochemical and electrochemical methods represent another frontier in the synthesis of nitrogen-containing heterocycles and related structures. These techniques utilize light or electrical energy, respectively, to drive chemical reactions, often under mild conditions and with high selectivity. mdpi.comsioc-journal.cnosi.lv

Photochemical Synthesis:

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-N bonds and the functionalization of various organic scaffolds. mdpi.com The synthesis of functionalized imidazopyridines, for example, has been achieved using photochemical methods. nih.gov A potential photochemical route to this compound could involve the light-induced reaction of a suitable precursor with a nitrogen source in the presence of a photosensitizer. This approach could offer access to unique reactivity patterns not achievable through thermal methods. Wavelength-gated photochemical synthesis could also allow for the stepwise construction of more complex imidamide derivatives. nih.gov

Electrochemical Synthesis:

Organic electrosynthesis provides an environmentally friendly alternative to conventional redox reactions by replacing chemical oxidants or reductants with electrons. sioc-journal.cnosi.lv This method has been applied to the synthesis of various nitrogen-containing compounds, including vicinal diamine derivatives. rsc.org The electrochemical synthesis of this compound could be envisioned through the anodic oxidation or cathodic reduction of appropriate starting materials. For instance, the electrochemical oxidation of a suitable amine in the presence of a nitrile could lead to the formation of the imidamide structure. These reactions are often highly tunable by controlling the electrode potential and current density. rsc.org

Table 3: Comparison of Photochemical and Electrochemical Synthesis for Imidamides

| Feature | Photochemical Synthesis | Electrochemical Synthesis |

| Energy Source | Light (UV or visible) | Electricity |

| Key Components | Photosensitizer, light source | Electrodes, electrolyte, power source |

| Advantages | Mild reaction conditions, high selectivity, access to unique reactivity. mdpi.com | Avoids stoichiometric chemical redox agents, high atom economy, precise control over redox potential. sioc-journal.cnosi.lv |

| Potential Application for this compound | Light-induced coupling of a precursor with a nitrogen source. | Anodic oxidation or cathodic reduction of suitable starting materials to form the imidamide bond. |

Synthetic Route Optimization Methodologies

The optimization of a synthetic route is a critical step in the development of a practical and efficient process for producing a target molecule like this compound. This involves systematically varying reaction parameters to maximize yield and purity while minimizing costs and environmental impact.

Several methodologies can be employed for synthetic route optimization:

Design of Experiments (DoE): This statistical approach allows for the simultaneous variation of multiple reaction parameters (e.g., temperature, concentration, catalyst loading) to identify the optimal conditions with a minimum number of experiments.

High-Throughput Screening (HTS): By automating the execution and analysis of a large number of reactions in parallel, HTS can rapidly identify promising reaction conditions and catalysts.

In-situ Reaction Monitoring: Techniques such as spectroscopy (e.g., NMR, IR) can be used to monitor the progress of a reaction in real-time, providing valuable kinetic data for optimization.

In the context of imidamide synthesis, optimization studies have focused on factors such as the choice of catalyst, solvent, and reaction temperature. For example, in the iridium-catalyzed synthesis of benzimidazoles from imidamides, optimization of the catalyst, salt additive, and acid co-catalyst was crucial for achieving high yields. acs.org Similarly, in the rhodium-catalyzed synthesis of indoles from imidamides, a systematic screening of reaction parameters identified the optimal conditions for the C-H activation and annulation process. organic-chemistry.org These principles can be directly applied to the development of a robust synthetic route for this compound.

Mechanistic Investigations of Reactions Involving N Methylideneethanimidamide

Elucidation of Nucleophilic Addition Pathways to the Imine Carbon

The imine carbon (C=N) in N-alkenylamidine systems is electrophilic due to the electronegativity of the adjacent nitrogen atom, making it susceptible to nucleophilic attack. This fundamental reaction, analogous to the nucleophilic addition to carbonyls, proceeds via the formation of a tetrahedral intermediate. libretexts.orglibretexts.orgyoutube.com The mechanism involves the attack of a nucleophile on the sp²-hybridized imine carbon, leading to the cleavage of the C=N π-bond and the formation of a new sigma bond. khanacademy.org The resulting intermediate, bearing a negative charge on the nitrogen, is typically protonated in a subsequent step to yield the final addition product. libretexts.org

The reactivity of the imine carbon can be modulated by both steric and electronic factors. youtube.com In systems analogous to N-Methylideneethanimidamide, the rate of nucleophilic addition is influenced by the nature of the nucleophile and the substitution pattern on the amidine core. Strong nucleophiles, such as organometallic reagents or hydrides, generally lead to irreversible additions, while weaker nucleophiles may participate in reversible processes. youtube.com

A key reaction pathway involves the palladium-catalyzed carboamination of related γ-(N-arylamino)alkenes, which provides insight into the nucleophilic addition dynamics within a catalytic cycle. In these reactions, an intramolecular nucleophilic attack of an amine onto a palladium-activated alkene proceeds to form substituted pyrrolidines, demonstrating the susceptibility of the C=C bond to nucleophilic addition when activated. nih.gov

Analysis of Electrophilic Substitution at the Amidino Nitrogen Centers

The amidine moiety contains two nitrogen atoms with lone pairs of electrons, rendering them nucleophilic and susceptible to electrophilic attack. The reactivity of these nitrogen centers is analogous to that seen in other amine and imine systems. Electrophilic aromatic substitution, for instance, proceeds by the attack of a π-system on a potent electrophile. ucsb.eduyoutube.com In the case of this compound, the nitrogen lone pairs are the primary sites of nucleophilicity.

The reaction with an electrophile (E⁺) would involve the donation of a lone pair from one of the amidino nitrogens to form a new N-E bond. The regioselectivity of this attack—that is, which of the two nitrogen atoms is more reactive—is governed by a combination of electronic and steric factors. The sp²-hybridized imine nitrogen is generally less basic and nucleophilic than the sp³-hybridized amino nitrogen due to the higher s-character of its lone pair orbital. Consequently, electrophilic attack is predicted to occur preferentially at the terminal NH group.

Common electrophilic substitution reactions include protonation, alkylation, and acylation. The initial product of electrophilic attack is an ammonium-type species, which may be a stable salt or a reactive intermediate that undergoes further transformation. rsc.org

Pericyclic Reactions and Rearrangements of this compound Systems

The conjugated π-system of N-alkenylamidines makes them suitable substrates for pericyclic reactions, which are concerted processes that proceed through a cyclic transition state. scm.com These reactions, governed by the principles of orbital symmetry, include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. libretexts.orglibretexts.org

Cycloaddition Reactions: The N-vinyl portion of the molecule can act as a 2π component in cycloaddition reactions, such as the [4+2] Diels-Alder reaction or a [3+2] dipolar cycloaddition. libretexts.orguchicago.edumdpi.com In a [4+2] cycloaddition, it would react with a conjugated diene to form a six-membered heterocyclic ring. The feasibility and rate of such reactions are dictated by the alignment of the frontier molecular orbitals (HOMO and LUMO) of the reacting partners. libretexts.org Thermally allowed [4+2] cycloadditions are common, whereas [2+2] cycloadditions are often photochemically induced. youtube.com

Sigmatropic Rearrangements: Sigmatropic rearrangements involve the intramolecular migration of a σ-bond across a π-electron system. wikipedia.orgstereoelectronics.org N-alkenylamidines are structurally primed for uh.eduuh.edu-sigmatropic rearrangements, analogous to the well-known Claisen and Cope rearrangements. imperial.ac.uk A pertinent example is the thermal uh.eduuh.edu sigmatropic rearrangement of 3-alkynyladenines, which contain a related N-alkynylamidine core. In this transformation, heating 3-propargyladenine induces a concerted rearrangement to yield 9-allenyladenine, demonstrating the migration of the propargyl group from the N-3 to the N-9 position through a cyclic, six-membered transition state. scispace.com This reaction highlights the potential for this compound to undergo similar intramolecular rearrangements.

| Reaction Type | Reactant Moiety | Product Moiety | Conditions | Reference |

| uh.eduuh.edu-Sigmatropic Rearrangement | 3-Propargyladenine | 9-Allenyladenine | 150°C, o-xylene | scispace.com |

| [4+2] Cycloaddition | Diene + Dienophile | Cyclohexene derivative | Thermal | libretexts.org |

| [2+2] Cycloaddition | Alkene + Alkene | Cyclobutane derivative | Photochemical | youtube.com |

Catalytic Cycles in this compound Transformations

Catalysis provides powerful pathways for the transformation of molecules like this compound. Metal vinylidenes, which are electronically similar to the N-vinyl portion of the molecule, are known catalytic species in various organic reactions. nih.gov These transformations often involve the nucleophilic addition to the α-carbon of the vinylidene, which is rendered electrophilic by the metal center. nih.gov

A well-studied catalytic cycle that serves as a model for N-alkenylamidine reactivity is the palladium-catalyzed carboamination of γ-(N-arylamino)alkenes. nih.gov The proposed mechanism for this reaction provides a blueprint for how catalytic cycles involving such substrates can operate:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to a vinyl bromide, forming a Pd(II) intermediate.

Migratory Insertion: The alkene moiety of the γ-(N-arylamino)alkene coordinates to the palladium center, followed by migratory insertion into the Pd-vinyl bond.

Nucleophilic Attack: The pendant N-arylamino group performs an intramolecular nucleophilic attack on the carbon atom bonded to palladium.

Reductive Elimination: The cycle concludes with the reductive elimination of the N-aryl-2-allyl pyrrolidine (B122466) product, regenerating the Pd(0) catalyst. nih.gov

This catalytic process demonstrates how transition metals can be used to facilitate complex bond-forming sequences involving intramolecular nucleophilic additions to an activated π-system.

Computational Approaches to Reaction Mechanism Mapping

Computational chemistry offers indispensable tools for mapping the complex potential energy surfaces of chemical reactions, providing detailed insights into transition states and reaction pathways. researchgate.net Methods based on Density Functional Theory (DFT) are frequently employed to elucidate reaction mechanisms, predict selectivity, and calculate kinetic parameters. researchgate.netresearchgate.net

Transition State Theory (TST) is a cornerstone for understanding reaction kinetics. vasp.at It posits that reactants are in a quasi-equilibrium with a high-energy activated complex, known as the transition state (TS). ucsb.edu The rate of reaction is then determined by the concentration of this TS and the frequency with which it converts to products. Computational methods are used to locate the geometry of the transition state, which corresponds to a first-order saddle point on the potential energy surface—a maximum along the reaction coordinate and a minimum in all other directions. ucsb.eduvasp.at

Once the TS is located, its energy relative to the reactants provides the activation energy barrier (Ea). Frequency calculations are performed to verify the TS, which must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scm.com This data, combined with TST, allows for the calculation of reaction rate constants. For example, advanced methods like multi-path canonical variational transition state theory have been used to accurately determine the rate constants for reactions between dimethylamine (B145610) and NO₂, showcasing the predictive power of modern computational kinetics. rsc.org

| Parameter | Description | Computational Method |

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | Difference in energy between the transition state and reactants. |

| Transition State (TS) | The highest energy point along the reaction coordinate. | Geometry optimization to a first-order saddle point. |

| Imaginary Frequency | A single negative frequency in the vibrational analysis of the TS. | Frequency calculation at the TS geometry. |

Reaction Coordinate Analysis involves mapping the minimum energy path that connects reactants to products via the transition state. This path, known as the Intrinsic Reaction Coordinate (IRC), provides a detailed depiction of the structural changes that occur throughout the transformation. vasp.at By calculating the energy at various points along the IRC, a potential energy profile for the reaction is constructed. researchgate.netnih.gov

This analysis is crucial for:

Verifying Transition States: An IRC calculation confirms that a located saddle point correctly connects the intended reactants and products. vasp.at

Identifying Intermediates: The profile can reveal the presence of stable or metastable intermediates that may not be experimentally observable.

Understanding Mechanism: It allows for a step-by-step visualization of bond-breaking and bond-forming events. For instance, in studies of biomolecular isomerization, reaction coordinate analysis has shown that multiple dihedral angles, not just the traditionally considered ones, are necessary to fully describe the transformation pathway. nih.govnih.gov

Computational studies on the oxidative addition of dihalopyridines to Pd(0) complexes, for example, use reaction coordinate analysis to determine the activation energy barriers for different pathways, thereby explaining the observed regioselectivity of the reaction. researchgate.net Such analyses are invaluable for rationalizing and predicting the outcomes of complex chemical reactions.

Quantum Chemical Studies of Reaction Energetics and Kinetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), have proven to be a powerful tool for elucidating the reaction mechanisms of 1,4-diaza-1,3-butadienes. These computational studies provide detailed insights into the energetics and kinetics of various transformations, helping to predict and explain experimental outcomes.

One area where quantum chemical studies have been particularly insightful is in the study of cycloaddition reactions. For instance, in iron-catalyzed [2+2+1] cycloadditions of 1,4-diazabutadienes with ethylene (B1197577) and carbon monoxide, DFT calculations have been employed to determine the transition states and intermediates of the rate-determining step. nih.gov These calculations have successfully explained the observed regioselectivity in the formation of pyrrolidinone derivatives. nih.gov

The computational models reveal that the regioselectivity is not merely governed by the electronegativity of substituents and the resulting Coulombic interactions in the transition states. nih.gov Instead, the π-donor ability of substituents on the diazabutadiene backbone plays a crucial role. nih.gov Enhanced π-donation decreases the reactivity of the adjacent imine group, thereby increasing the relative reactivity of the other imine moiety. nih.gov This effect can even supersede strong intramolecular Coulombic attractions. nih.gov

The table below summarizes key findings from a DFT investigation into the regioselectivity of such a cycloaddition reaction.

| Parameter | Favored Regioisomer | Disfavored Regioisomer |

| Activation Energy | Lower | Higher |

| Back Reaction Barrier | Higher | Lower |

| Substituent Effect | Governed by π-donor ability | Influenced by electronegativity |

This table illustrates how computational chemistry can dissect the energetic factors controlling reaction outcomes.

Furthermore, quantum chemical calculations have been utilized to understand the bonding characteristics of 1,4-diaza-1,3-butadiene ligands in metal complexes, which is fundamental to comprehending their reactivity in catalytic cycles. researchgate.netdntb.gov.ua

Isotopic Labeling Studies for Mechanistic Pathway Confirmation

Isotopic labeling is a definitive technique for tracing the path of atoms throughout a chemical reaction, thereby providing unambiguous evidence for proposed mechanistic pathways. wikipedia.orgresearchgate.netias.ac.in This method involves replacing one or more atoms in a reactant with a heavier, stable isotope (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N). wikipedia.orgresearchgate.net The position of these labels in the products can then be determined using techniques such as mass spectrometry or NMR spectroscopy, revealing how bonds are formed and broken. wikipedia.orgresearchgate.net

While specific isotopic labeling studies on the parent this compound are not available in the literature, the principles of this technique can be applied to understand the reactions of the broader 1,4-diaza-1,3-butadiene class. For example, in a [4+2] cycloaddition reaction (a Diels-Alder type reaction) with a dienophile, labeling one of the nitrogen atoms with ¹⁵N would allow for the confirmation of the concerted or stepwise nature of the reaction.

Hypothetical Application of Isotopic Labeling in a Diels-Alder Reaction of a 1,4-Diaza-1,3-butadiene:

| Labeled Reactant | Expected Product (Concerted Mechanism) | Analytical Technique | Mechanistic Insight |

| 1-aza-¹⁵N-4-aza-1,3-butadiene | ¹⁵N-labeled dihydro-pyrazine derivative | ¹⁵N NMR, Mass Spectrometry | Confirms the [4+2] cycloaddition pathway and the integrity of the diene backbone during the reaction. |

| Dienophile with ¹³C labeled carbons | Dihydro-pyrazine derivative with ¹³C at specific positions | ¹³C NMR Spectroscopy | Elucidates the regioselectivity and stereoselectivity of the cycloaddition. |

This table provides a hypothetical illustration of how isotopic labeling could be used to confirm the mechanism of a reaction involving a 1,4-diaza-1,3-butadiene.

Such studies are crucial for validating the mechanisms proposed by computational models and for gaining a deeper understanding of the electronic rearrangements that occur during the reaction.

Kinetic Studies for Rate-Determining Step Identification

By systematically varying the concentrations of the reactants and monitoring the reaction rate, a rate law can be determined experimentally. This rate law provides crucial clues about the molecularity of the rate-determining step. For instance, if the reaction rate is found to be first-order with respect to the 1,4-diaza-1,3-butadiene and zero-order with respect to another reactant, it would imply that the unimolecular transformation of the diazabutadiene is the slow step.

In the context of catalyzed reactions involving 1,4-diaza-1,3-butadienes, kinetic studies can help to elucidate the catalytic cycle. For the iron-catalyzed [2+2+1] cycloaddition mentioned earlier, computational studies identified the rate-determining step, and these predictions could be experimentally verified through kinetic analysis. nih.gov

The interplay between kinetic and thermodynamic control is also an important consideration in the reactions of conjugated dienes. libretexts.org For example, in the addition of HBr to 1,3-butadiene, the product distribution is dependent on the reaction temperature. libretexts.orgyoutube.com At lower temperatures, the kinetically controlled product (formed via the lower activation energy pathway) predominates, while at higher temperatures, the more stable, thermodynamically controlled product is favored. libretexts.orgyoutube.com Similar principles of kinetic versus thermodynamic control could be expected to apply to addition reactions involving 1,4-diaza-1,3-butadienes.

Theoretical and Computational Chemistry of N Methylideneethanimidamide

Quantum Mechanical Investigations of Electronic Structure

Quantum mechanical investigations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution, stability, and reactivity of chemical species. For N-Methylideneethanimidamide, a comprehensive analysis of its electronic structure would involve various computational techniques to elucidate its molecular orbitals, charge distribution, and bonding characteristics.

Density Functional Theory (DFT) Studies of Ground State Geometries

Density Functional Theory (DFT) is a widely used computational method to determine the electronic structure of molecules. It is particularly effective in predicting the ground state geometries by optimizing the molecular structure to its lowest energy state. A typical DFT study of this compound would involve the calculation of key geometric parameters.

Table 1: Optimized Geometrical Parameters of this compound (Theoretical) | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | C1-N1 | 1.27 | N1-C1-C2 | 122.5 | H1-C1-N1-C3 | 180.0 | | C1-C2 | 1.51 | C1-C2-H2 | 109.5 | H2-C2-C1-N1 | 60.0 | | C3-N1 | 1.45 | C1-N1-C3 | 118.0 | H4-C3-N1-C1 | 0.0 | | C3-H4 | 1.09 | H4-C3-N1 | 119.0 | | | | N2-C1 | 1.35 | C2-C1-N2 | 117.5 | H3-N2-C1-N1 | 180.0 | | N2-H3 | 1.01 | C1-N2-H3 | 121.0 | | | Note: This data is hypothetical and for illustrative purposes, as specific literature on this compound is not available.

Ab Initio Methods for High-Accuracy Electronic Structure Calculations

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate electronic structure information. For this compound, these calculations would yield precise energies, wavefunctions, and electronic properties, serving as a benchmark for other computational methods.

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. For this compound, NBO analysis would reveal the nature of the C=N and C-N bonds, hybridization of the atoms, and the extent of electron delocalization within the molecule.

The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool for analyzing the electron density to define atomic properties and chemical bonds. By analyzing the topological properties of the electron density, such as bond critical points, one can characterize the nature of the chemical bonds (e.g., covalent, ionic, hydrogen bonds) in this compound.

Table 2: NBO Analysis - Donor-Acceptor Interactions (Hypothetical)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| N2 Lone Pair | π*(C1=N1) | 15.2 |

| C2-H σ Bond | σ*(C1-N1) | 2.5 |

| N1 Lone Pair | σ*(C1-C2) | 1.8 |

Note: This data is hypothetical and for illustrative purposes.

Conformational Analysis and Tautomerism

Molecules can often exist in different spatial arrangements (conformers) or as different structural isomers that can interconvert (tautomers).

Energetic Profiles of Tautomeric Forms

Tautomerism involves the migration of a proton, leading to different isomers. This compound can potentially exist in different tautomeric forms. Computational studies would involve calculating the relative energies of these tautomers to determine their stability and the energy barriers for their interconversion.

Dynamic Behavior through Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. An MD simulation of this compound would provide insights into its conformational dynamics, vibrational motions, and interactions with its environment over time. This would allow for the exploration of the accessible conformational space and the dynamic equilibrium between different forms.

Prediction of Reactivity and Selectivity

Computational chemistry offers a powerful toolkit for predicting how and where this compound is likely to react. By analyzing its electronic structure, chemists can forecast its behavior as an electrophile or nucleophile and anticipate the outcomes of chemical transformations.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It posits that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energies and spatial distributions of these orbitals in this compound are critical determinants of its reactivity.

The HOMO, being the orbital from which electrons are most readily donated, signifies the molecule's nucleophilic potential. Conversely, the LUMO, the lowest energy orbital capable of accepting electrons, indicates its electrophilic character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a smaller gap suggests higher reactivity.

For this compound, computational calculations such as those using Density Functional Theory (DFT) can predict the energies and shapes of these frontier orbitals. The analysis would likely reveal that the HOMO is localized on the nitrogen atoms, particularly the sp²-hybridized nitrogen of the imine group, making it the primary site for protonation and attack by electrophiles. The LUMO would likely be distributed across the π-system of the C=N bonds, indicating the sites susceptible to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and Related Compounds

This table illustrates the kind of data generated from DFT calculations (e.g., at the B3LYP/6-31G* level of theory) to compare the reactivity of this compound with simpler related structures. A smaller HOMO-LUMO gap indicates higher kinetic reactivity.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| This compound | -6.85 | -0.95 | 5.90 |

| Ethanimidamide (Acetamidine) | -7.10 | -0.80 | 6.30 |

| Methanimine | -8.20 | -1.10 | 7.10 |

To quantify the reactivity predicted by FMO theory, various chemical reactivity indices have been developed. The global electrophilicity index (ω) and nucleophilicity index (N) are powerful tools for this purpose. The electrophilicity index, derived from the electronic chemical potential and chemical hardness (which are related to the HOMO and LUMO energies), provides a scale for classifying molecules as strong or weak electrophiles.

The nucleophilicity index provides a similar scale for nucleophilic character. The calculation of these indices for this compound would allow for its reactivity to be compared with a wide range of known organic compounds. Studies on related amide and imide anions have shown that their nucleophilicity can be quantified and correlated with kinetic data. acs.org For this compound, the imino nitrogen is expected to be the most nucleophilic center.

Table 2: Calculated Reactivity Indices for this compound

These values are typically calculated using conceptual DFT and provide a quantitative measure of reactivity.

| Index | Definition | Calculated Value (Hypothetical) | Interpretation |

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | 3.90 eV | Tendency to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.95 eV | Resistance to change in electron distribution. |

| Global Electrophilicity (ω) | χ² / (2η) | 2.58 eV | A moderate electrophile. |

| Global Nucleophilicity (N) | EHOMO(Nucleophile) - EHOMO(TCE) | 3.15 eV (vs. Tetracyanoethylene) | A moderate nucleophile. |

Development of Computational Models for Imidamide Systems

Accurate simulation of the behavior of molecules like this compound, especially in complex environments such as solutions or biological systems, requires robust computational models. These models range from classical mechanics descriptions (force fields) to sophisticated quantum mechanical methods.

Classical molecular dynamics (MD) simulations rely on force fields to describe the potential energy of a system as a function of its atomic coordinates. A force field consists of functional forms and associated parameters that describe bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

For novel or uncommon functional groups like the imidamide moiety in this compound, standard force fields (e.g., AMBER, CHARMM) may lack accurate parameters. The development of specific parameters is therefore crucial. This process, known as parameterization, often involves using quantum mechanical (QM) calculations as a reference. For instance, QM calculations can provide equilibrium bond lengths and angles, force constants, and a potential energy surface for dihedral angles. Atomic charges are typically derived by fitting them to reproduce the QM electrostatic potential. The accurate parameterization of the dihedral angle connecting the amidine group is particularly important for correctly reproducing conformational behavior. nih.govresearchgate.net

In recent years, machine learning (ML) has emerged as a transformative tool in computational chemistry. ML models can be trained on large datasets of chemical information—either from experiments or high-level QM calculations—to predict molecular properties and reaction outcomes with high speed and accuracy.

For imidamide systems, ML models could be developed to predict a range of properties, such as stability, reactivity, or spectroscopic signatures. For example, a neural network could be trained on a database of amidine reactions to predict the yield of a reaction involving this compound under specific conditions. nih.govnih.govcmu.edu These models learn complex structure-property or structure-reactivity relationships without relying on explicit physical equations. The success of such models depends heavily on the quality and size of the training data and the choice of molecular representation (descriptors). nih.govnih.govcmu.edu

Solvation Effects in Theoretical Studies

The behavior of a molecule in solution can be significantly different from its behavior in the gas phase due to interactions with solvent molecules. Theoretical studies must account for these solvation effects to provide realistic predictions. Computational models treat solvation in two primary ways: explicitly, by including individual solvent molecules, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant. youtube.com

For this compound, which possesses polar N-H and C=N bonds, hydrogen bonding with protic solvents (like water or alcohols) would be a critical interaction. Implicit solvation models, such as the Polarizable Continuum Model (PCM), can efficiently calculate the solvation free energy and its effect on molecular geometry and electronic properties. Explicit solvation models, typically used in MD simulations, provide a more detailed picture of the specific solvent-solute interactions, such as the structure of the solvation shell around the molecule. Studies on similar molecules like amides and amines have shown that accurately capturing these interactions, sometimes requiring polarizable force fields, is essential for reproducing experimental solvation free energies. temple.eduacs.org The basicity of the amidine group, for example, can be significantly influenced by its solvation environment. nih.gov

Advanced Characterization Techniques for Mechanistic and Structural Elucidation of N Methylideneethanimidamide Systems

Spectroscopic Methodologies for Structural Assignment and Mechanistic Monitoring

Spectroscopic techniques are fundamental tools for elucidating the structure of molecules and monitoring the progress of chemical reactions. For a compound like N-Methylideneethanimidamide, a combination of nuclear magnetic resonance, infrared, Raman, and mass spectrometry would be essential for a thorough analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR would provide initial information about the hydrogen and carbon environments.

Isotopic enrichment studies, where specific atoms are replaced with their isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), would offer deeper insights. By selectively labeling positions within the this compound molecule, it would be possible to:

Confirm Structural Assignments: Unambiguously assign signals in the NMR spectra to specific atoms in the molecule.

Elucidate Reaction Mechanisms: Trace the fate of labeled atoms through a chemical reaction, providing direct evidence for proposed mechanistic pathways. For instance, by labeling one of the nitrogen atoms with ¹⁵N, one could follow its transformation during a reaction, confirming bond formations and cleavages.

Probe Dynamic Processes: Study the rates of conformational changes or other dynamic equilibria.

Hypothetical ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) (Predicted) | Multiplicity (Predicted) | Coupling Constant (Hz) (Predicted) |

| CH₃ | 2.0 - 2.5 | Singlet | N/A |

| =CH₂ | 4.5 - 5.5 | Singlet | N/A |

| NH | 5.0 - 7.0 | Broad Singlet | N/A |

Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) (Predicted) |

| CH₃ | 15 - 25 |

| C=N | 150 - 160 |

| =CH₂ | 90 - 110 |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present.

For this compound, key vibrational modes would include:

C=N stretching: Expected to appear in the 1690-1640 cm⁻¹ region in the IR spectrum.

N-H stretching: A broad absorption in the 3500-3300 cm⁻¹ region of the IR spectrum.

C-H stretching: Absorptions around 3000 cm⁻¹ in both IR and Raman spectra.

=CH₂ bending: Characteristic bands in the fingerprint region (below 1500 cm⁻¹).

By analyzing the positions, intensities, and shapes of these bands, one could confirm the presence of the key functional groups in this compound. Raman spectroscopy would be particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum.

Hypothetical Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) (Predicted) | Raman Frequency (cm⁻¹) (Predicted) |

| N-H Stretch | 3400 (broad) | Weak |

| C-H Stretch (sp³) | 2950 | 2950 |

| C-H Stretch (sp²) | 3050 | 3050 |

| C=N Stretch | 1660 | 1660 |

| =CH₂ Bend | 1420 | 1420 |

Mass Spectrometry for Reaction Intermediate Identification

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

In the context of studying this compound systems, MS would be invaluable for:

Confirming Molecular Weight: Determining the precise mass of the synthesized compound.

Identifying Reaction Intermediates: By coupling a reaction vessel to a mass spectrometer, it is possible to detect and identify transient intermediates that are formed during a reaction. This provides crucial evidence for understanding the reaction mechanism. For example, in a reaction involving this compound, one might observe the formation of short-lived adducts or fragments that would be invisible to other techniques.

Analyzing Fragmentation Patterns: The way a molecule breaks apart in the mass spectrometer (its fragmentation pattern) provides a fingerprint that can be used for structural elucidation.

Crystallographic Techniques for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. If a single crystal of this compound could be grown, X-ray diffraction analysis would provide precise information on:

Bond Lengths and Angles: The exact distances between atoms and the angles between bonds.

Intermolecular Interactions: How the molecules pack together in the crystal lattice, revealing information about hydrogen bonding and other non-covalent interactions.

Advanced Diffraction Methods for Understanding Molecular Arrangement

Beyond single-crystal X-ray diffraction, other advanced diffraction techniques could provide further insights into the structure of this compound materials, particularly if they are not perfectly crystalline. These methods include:

Powder X-ray Diffraction (PXRD): Used to identify crystalline phases and to obtain information about the unit cell dimensions of a polycrystalline sample.

Electron Diffraction: Can be used to study the structure of very small crystals or thin films.

Time-Resolved Spectroscopies for Kinetic Analysis

Time-resolved spectroscopic techniques are employed to study the kinetics of chemical reactions, providing information about the rates of reaction and the lifetimes of transient species. wikipedia.org These methods involve initiating a reaction (e.g., with a laser pulse) and then monitoring the changes in the spectroscopic signal over time.

For this compound, techniques such as:

Time-Resolved Infrared (TRIR) Spectroscopy: Would allow for the observation of changes in the vibrational spectrum as a reaction proceeds, providing kinetic data on the disappearance of reactants and the appearance of products and intermediates.

Transient Absorption Spectroscopy: Could be used to monitor the formation and decay of short-lived electronic excited states or reactive intermediates that absorb light in the UV-visible region.

By applying these time-resolved techniques, it would be possible to construct a detailed kinetic model for reactions involving this compound, leading to a deeper understanding of its reactivity. byopera.com

Hyphenated Techniques for Comprehensive Analysis

The elucidation of complex chemical systems involving this compound necessitates the use of advanced analytical methodologies. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for providing comprehensive qualitative and quantitative information. actascientific.comnih.govchemijournal.comlongdom.org These techniques offer enhanced specificity, sensitivity, and the ability to analyze complex matrices with minimal sample preparation. actascientific.com This section details the application of various hyphenated techniques for the in-depth analysis of this compound systems.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful tool for the analysis of non-volatile and thermally labile compounds, making it highly suitable for this compound. actascientific.comcdc.gov In LC-MS, the separation of components in a mixture is achieved by liquid chromatography, followed by their detection and identification by mass spectrometry. longdom.org

Mechanistic and Structural Elucidation:

LC-MS is instrumental in studying reaction mechanisms involving this compound by identifying intermediates, byproducts, and final products. The high-resolution mass spectrometry (HRMS) capabilities of modern LC-MS systems allow for the determination of elemental compositions and the elucidation of fragmentation patterns, which provides critical structural information. Tandem mass spectrometry (LC-MS/MS) further enhances structural characterization by allowing for the selective fragmentation of parent ions to produce characteristic daughter ions. researchgate.net

Research Findings:

While specific research on this compound is limited, analogous studies on small nitrogen-containing organic molecules demonstrate the utility of LC-MS. For instance, in the analysis of related imine and amide compounds, reversed-phase chromatography is often employed for separation. The choice of ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is critical and depends on the polarity and ionization efficiency of the analyte.

Table 1: Illustrative LC-MS Parameters for this compound Analysis

| Parameter | Value |

| Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Desolvation Temp. | 350 °C |

| Source Temp. | 150 °C |

| Mass Range | 50-500 m/z |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. actascientific.comnih.gov It combines the high-resolution separation power of gas chromatography with the sensitive and specific detection of mass spectrometry. longdom.org For a compound like this compound, its applicability would depend on its volatility and thermal stability. Derivatization may be necessary for compounds with polar functional groups to increase their volatility. actascientific.com

Mechanistic and Structural Elucidation:

GC-MS is highly effective for identifying and quantifying volatile organic compounds in a reaction mixture. The mass spectra generated provide a molecular fingerprint that can be compared against spectral libraries for identification. The fragmentation patterns are particularly useful for elucidating the structure of unknown compounds and for providing mechanistic insights into thermal decomposition pathways of this compound systems.

Research Findings:

In the analysis of similar small molecules, GC-MS has been successfully used to separate and identify isomers and to quantify trace impurities. nih.gov The selection of the appropriate GC column, typically based on polarity, is crucial for achieving optimal separation.

Table 2: Representative GC-MS Parameters for Volatile Analytes in this compound Systems

| Parameter | Value |

| Gas Chromatography | |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Mass Spectrometry | |

| Ionization Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temp. | 150 °C |

| Mass Range | 40-450 m/z |

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary electrophoresis-mass spectrometry (CE-MS) is a powerful analytical technique that separates ions based on their electrophoretic mobility in an electric field. chromatographyonline.com It is particularly well-suited for the analysis of charged and highly polar compounds and requires only a very small sample volume. chromatographyonline.comnih.gov

Mechanistic and Structural Elucidation:

CE-MS offers a different separation mechanism compared to LC and GC, making it a complementary technique for comprehensive analysis. nih.gov It can be used to separate and identify charged intermediates or degradation products in this compound reaction systems that may be difficult to analyze by other chromatographic methods. The high separation efficiency of CE can resolve complex mixtures with high resolution. chromatographyonline.com

Research Findings:

CE-MS has been widely applied in metabolomics and pharmaceutical analysis for the separation of a wide range of analytes, from small ions to large biomolecules. nih.gov The choice of background electrolyte is critical for achieving good separation and for compatibility with the MS interface.

Table 3: Hypothetical CE-MS Parameters for the Analysis of Charged Species in this compound Systems

| Parameter | Value |

| Capillary Electrophoresis | |

| Capillary | Fused-silica (50 µm i.d., 75 cm length) |

| Background Electrolyte | 25 mM Ammonium Acetate in Water (pH 9.0) |

| Separation Voltage | 25 kV |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Capillary Temp. | 25 °C |

| Mass Spectrometry | |

| Ionization Source | Electrospray Ionization (ESI), Positive/Negative Mode |

| Sheath Liquid | 0.1% Formic acid in 50:50 Methanol:Water |

| Sheath Liquid Flow Rate | 3 µL/min |

| Nebulizing Gas | Nitrogen |

| Drying Gas Temp. | 300 °C |

Future Research Directions and Emerging Applications in Advanced Chemical Synthesis

Exploration of Novel Synthetic Methodologies for Amidines

The synthesis of amidines, including N-Methylideneethanimidamide, has evolved beyond traditional methods like the Pinner reaction. Future research will focus on developing more efficient, sustainable, and versatile synthetic protocols. Transition metal catalysis has emerged as a powerful tool. For instance, an efficient and sustainable copper-catalyzed protocol has been developed for preparing amidines from the nucleophilic addition of amines to nitriles mdpi.comresearchgate.net. Similarly, palladium-catalyzed methods, such as the N-arylation of amidines with aryl halides or triflates, offer robust routes to N-substituted amidines mdpi.comorganic-chemistry.org.

Another promising avenue is the use of strong base activation of amines, which allows for the direct preparation of N-substituted aryl amidines from nitriles and primary amines. uoregon.edunih.govcore.ac.uk. This approach can offer superior yields and greater compatibility with various starting materials compared to established routes uoregon.edunih.gov. Furthermore, photochemical methods are being explored as a greener alternative, such as the synthesis of amidines through the synergistic effect of copper/nitroxyl radical catalysis, which avoids the need for oxidants and harsh conditions researchgate.net.

| Synthetic Methodology | Key Features | Catalyst/Reagent Examples | Potential Advantages |

|---|---|---|---|

| Copper-Catalyzed Addition | Nucleophilic addition of amines to nitriles under an oxygen atmosphere. mdpi.comresearchgate.net | CuCl, Cs2CO3, 2,2'-bipyridine mdpi.com | Sustainable, good to excellent yields. mdpi.com |

| Palladium-Catalyzed N-Arylation | Coupling of amidines with aryl bromides, chlorides, or triflates. organic-chemistry.org | Palladium complexes mdpi.comorganic-chemistry.org | Excellent selectivity for monoarylation, short reaction times. organic-chemistry.org |

| Strong Base Activation | Deprotonation of primary amines followed by addition to nitriles. nih.govcore.ac.uk | n-BuLi nih.gov | High yields, tolerates deactivated nitriles and aryl amines. uoregon.edunih.gov |

| Photochemical Synthesis | Site-selective radical amination of imine C(sp²)−H bonds. researchgate.net | Copper/nitroxyl radical researchgate.net | Greener method, avoids oxidants and bases. researchgate.net |

Design of Functional Materials Based on this compound Scaffolds

The unique chemical properties of the amidine functional group make it an attractive building block for advanced materials. This compound scaffolds can be incorporated into polymers to create materials with specific functionalities. A key emerging application is in carbon capture technologies tennessee.edudigitellinc.comosti.gov. Amidine-functionalized polymers have demonstrated the ability to reversibly capture and release carbon dioxide (CO2) at near-ambient temperatures tennessee.eduosti.govacs.org.

Styrene-based copolymers functionalized with linear amidine motifs have shown high CO2 adsorption capacity, capturing up to 22 wt% CO2 and releasing it at slightly elevated temperatures acs.org. The design of these materials involves controlling the copolymer composition to manage the amount of CO2-active amidine groups digitellinc.comosti.gov. Future research will focus on improving the stability of these polymers, as the amidine moiety can be susceptible to hydrolysis, which reduces CO2 capture efficiency tennessee.eduacs.org. By optimizing the polymer backbone and the amidine structure, materials based on this compound could be developed with enhanced stability and CO2 capture performance for applications ranging from industrial flue gas treatment to direct air capture digitellinc.comosti.gov.

| Material Type | Functional Application | Key Performance Metric | Research Focus |

|---|---|---|---|

| Amidine-Functionalized Styrenic Polymers | Reversible CO2 Capture tennessee.edudigitellinc.com | Adsorption capacity up to 22 wt%. acs.org | Improving hydrolytic stability and direct air capture (DAC) behavior. tennessee.eduacs.org |

| Porous Organic Polymers (POPs) | Solid Sorbents for CO2 | High surface area and physicochemical stability. osti.gov | Tailoring pore size and amidine functionality for selective gas capture. |

Integration into Cascade and Multicomponent Reactions

Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are highly valued for their efficiency and ability to rapidly generate molecular complexity beilstein-journals.orgchemrxiv.orgnih.govacs.org. The this compound structure is an ideal candidate for integration into such reactions. Amidines are versatile precursors for the synthesis of azaheterocycles, which are prevalent in pharmaceuticals rsc.org.

For example, a facile and efficient synthesis of α-amino amidines has been developed using a molecular iodine-catalyzed three-component coupling of isocyanides, amines, and aldehydes beilstein-journals.org. This strategy offers high atom economy and a wide substrate scope under mild conditions beilstein-journals.org. Similarly, metal-free MCRs have been designed for the synthesis of sulfonyl amidines from ketones, amines, and azides chemrxiv.orgnih.govacs.org. Cascade reactions, where multiple bonds are formed in a sequence without isolating intermediates, also represent a key area. The reaction of amidines with 1,2,3-triazines to form pyrimidines proceeds through a stepwise addition/N2 elimination/cyclization pathway, showcasing how amidines can participate in complex transformations nih.govacs.orgnih.govresearchgate.net. The integration of this compound into these MCR and cascade methodologies could provide direct access to novel libraries of complex nitrogen-containing molecules for drug discovery and materials science.

Development of this compound as a Tunable Ligand in Catalysis

Amidine-based ligands have garnered significant attention in coordination chemistry and catalysis due to their structural versatility, strong basicity, and ability to stabilize metals in various oxidation states mdpi.com. The this compound scaffold can be developed into a tunable ligand for transition metal catalysts. Amidines typically act as two-electron donors through the imino lone pair, coordinating effectively with transition metals rsc.orgnih.gov.

The electronic and steric properties of an this compound-based ligand could be fine-tuned by modifying its substituents. This tunability is crucial for optimizing catalytic activity and selectivity. For instance, bis(amidine) cobalt(II) complexes have shown unusually high activity in styrene polymerization, which is attributed to the strong electron-donating capability of the amidine ligand acs.org. Similarly, asymmetric amidine–imine ligands have been used to form aluminum(III) complexes that catalyze the conversion of CO2 and epoxides into cyclic carbonates mdpi.com. Developing a family of this compound-based ligands could lead to new, highly efficient catalysts for a range of transformations, including polymerization, C-H activation, and small molecule activation rsc.orgmdpi.comnih.gov.

Computational Design of this compound Analogs with Predicted Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for understanding reaction mechanisms and predicting the reactivity of new molecules nih.govacs.orgmdpi.com. Future research on this compound will heavily leverage computational design to create analogs with tailored properties. DFT calculations can elucidate complex reaction pathways, such as the stepwise mechanism of amidines reacting with triazines, by determining the energies of transition states and intermediates acs.orgresearchgate.net.

By modeling different analogs of this compound, researchers can predict how structural modifications will influence reactivity, stability, and ligand properties. For instance, computational studies can help in designing ligands with optimal electronic properties for a specific catalytic cycle or predict the CO2 binding affinity of new amidine-based functional materials acs.org. This in silico approach accelerates the discovery process, allowing for the rational design of molecules and materials, thereby reducing the need for extensive trial-and-error experimentation.

Green Chemistry Approaches in this compound Research

Other green approaches include solvent-free synthesis, microwave-assisted reactions, and biocatalysis mdpi.com. Microwave heating can accelerate reaction rates, leading to lower energy consumption and better product yields mdpi.com. Biocatalysis, using enzymes to perform chemical reactions, offers high selectivity and operates under mild conditions in aqueous media mdpi.comnih.gov. Developing enzymatic or chemo-enzymatic routes to this compound would be a significant step toward sustainable production. Furthermore, designing reactions with high atom economy, such as the multicomponent reactions discussed previously, minimizes waste generation, aligning with the core tenets of green chemistry mdpi.com.

| Green Chemistry Principle | Application in Amidine Research | Example/Benefit |

|---|---|---|

| Use of Safer Solvents | Replacing volatile organic compounds (VOCs) with eco-friendly alternatives. | Using 2-MeTHF or CPME improves yield and reduces the environmental E-factor. mdpi.comnih.gov |

| Energy Efficiency | Employing microwave-assisted synthesis. | Rapid heating, faster reactions, and improved yields. mdpi.com |

| Use of Renewable Feedstocks/Biocatalysis | Enzymatic synthesis of amidine precursors. | High selectivity, mild reaction conditions, reduced waste. mdpi.comnih.gov |

| Atom Economy | Designing multicomponent and cascade reactions. | Maximizes the incorporation of starting materials into the final product. beilstein-journals.org |

| Catalysis | Using recyclable catalysts instead of stoichiometric reagents. | Metal-catalyzed coupling reactions offer high efficiency and can be designed for recovery and reuse. mdpi.commdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.